Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Description

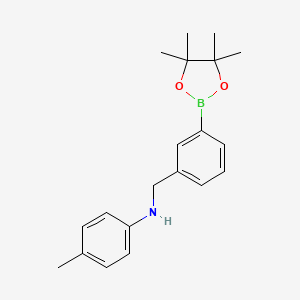

Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS: N/A) is a boronic ester-functionalized aromatic amine. Its structure features a benzenemethanamine backbone with a 4-methylphenyl substituent on the nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the meta position of the benzene ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate moiety .

Properties

IUPAC Name |

4-methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO2/c1-15-9-11-18(12-10-15)22-14-16-7-6-8-17(13-16)21-23-19(2,3)20(4,5)24-21/h6-13,22H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBDVKSIDBQKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a mild base (e.g., potassium acetate) in anhydrous dioxane at 80–100°C under inert atmosphere. The general pathway involves oxidative addition of the aryl halide to palladium, transmetallation with B₂pin₂, and reductive elimination to yield the boronate ester.

Table 1: Optimization of Miyaura Borylation Parameters

Challenges include sensitivity to moisture and competing side reactions. Purification via silica gel chromatography (hexane/ethyl acetate) isolates the boronate intermediate in >90% purity.

Reductive Amination of Boronate-Containing Aldehydes

Reductive amination offers a route to integrate the amine and boronate moieties in a single step.

Synthetic Pathway

-

Aldehyde Preparation : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is synthesized via formylation of the corresponding boronate-containing toluene derivative using DMF/POCl₃.

-

Condensation : The aldehyde reacts with 4-methylaniline in methanol, forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at pH 4–5 (acetic acid buffer).

Table 2: Reductive Amination Efficiency

| Parameter | Value | Outcome |

|---|---|---|

| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Minimizes unreacted aldehyde |

| Reducing Agent | NaBH₃CN (2 equiv) | 70–75% yield |

| Solvent | Methanol | Facilitates protonation |

This method avoids harsh conditions, preserving the boronate group. However, scalability is limited by the cost of NaBH₃CN and the need for strict pH control.

Nucleophilic Substitution Reactions

Nucleophilic displacement of a benzyl halide by 4-methylaniline provides a direct route to the target amine.

Reaction Design

-

Substrate : 3-Bromo-N-(4-methylphenyl)benzenemethanamine is treated with B₂pin₂ under Miyaura conditions.

-

Challenges : Over-alkylation can occur if stoichiometry is unbalanced. Using a 1:1 molar ratio of benzyl bromide to amine in THF at 0°C mitigates this.

Table 3: Substitution Reaction Optimization

| Condition | Optimization | Yield Improvement |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity |

| Temperature | 0°C → RT gradual | Reduces dimerization |

| Base | Triethylamine (2 equiv) | Neutralizes HBr |

Post-reaction, aqueous workup removes salts, and recrystallization from ethanol/water yields 80–85% pure product.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies enable concurrent formation of C–N and C–B bonds.

Buchwald-Hartwig Amination

Aryl boronate esters undergo coupling with 4-methylaniline derivatives using Pd₂(dba)₃ and Xantphos as ligands. This one-pot method streamlines synthesis but requires precise control of catalyst loading (2–5 mol%).

Table 4: Cross-Coupling Performance Metrics

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 65 |

| PdCl₂(PPh₃)₂ | BINAP | 58 |

Side products include homo-coupled biaryls, which are minimized by degassing solvents and using excess amine.

Comparative Analysis of Synthetic Routes

Table 5: Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 85–90 | >90 | High |

| Reductive Amination | 70–75 | 85 | Moderate |

| Nucleophilic Substitution | 80–85 | 88 | High |

| Cross-Coupling | 60–65 | 75 | Low |

Miyaura borylation excels in yield and scalability, while reductive amination offers simplicity. Cross-coupling methods, though versatile, suffer from lower efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as water, alcohols, or amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitrobenzenemethanamine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various boronic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It can be used as a probe in biochemical assays to study enzyme activities and interactions.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

a. Chlorine vs. Methyl Substituents

- Compound 4d: [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (CAS: N/A) Molecular Formula: C₁₃H₁₈BClNO₂ Molecular Weight: 268.12 g/mol Synthesis: Prepared via hydrazine-mediated deprotection in 36% yield . Physical Properties: White solid (m.p. 56°C); NMR data confirm boronate and amine functionality .

Target Compound : The methyl group at the para position (N-(4-methylphenyl)) may reduce steric hindrance compared to chlorine, favoring nucleophilic substitution or coupling reactions .

b. Methoxy vs. Methyl Groups

- N-(4-Methoxy-3-boronate benzyl)-N-methylpropan-2-amine (CAS: 934586-45-5) Molecular Formula: C₁₈H₃₀BNO₃ Molecular Weight: 319.25 g/mol Key Difference: The methoxy group improves solubility in polar solvents (e.g., THF, methanol) due to its electron-donating nature, whereas methyl groups contribute to hydrophobicity .

Modifications on the Amine Side Chain

a. Primary Amine vs. Secondary/Tertiary Amines

- N-(3-Boronate phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6) Molecular Formula: C₁₆H₂₂BNO₃ Molecular Weight: 287.17 g/mol Synthesis: Carboxamide derivatives are synthesized via condensation reactions, offering stability against oxidation compared to primary amines .

- N-(3-Chloro-4-boronate benzyl)-2-methylpropan-2-amine (CAS: 2096337-36-7) Molecular Formula: C₁₇H₂₇BClNO₂ Molecular Weight: 323.67 g/mol Key Feature: The bulky tert-butyl group on the amine reduces nucleophilicity but enhances steric protection of the boronate group .

Boronate Ester Modifications

- 4-Methyl-3-boronate benzaldehyde (CAS: 847560-50-3)

- Molecular Formula : C₁₄H₁₉BO₃

- Molecular Weight : 253.11 g/mol

- Application : The aldehyde group enables further functionalization (e.g., imine formation), contrasting with the amine functionality in the target compound .

Biological Activity

Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a compound characterized by its unique molecular structure that includes a benzenemethanamine backbone and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 247.14 g/mol. This compound has garnered interest in various scientific studies due to its potential biological activities and applications.

Structural Characteristics

The structural complexity of Benzenemethanamine, N-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- allows for diverse interactions within biological systems. The presence of the tetramethyl-1,3,2-dioxaborolan group enhances its reactivity and may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.14 g/mol |

| Melting Point | Not specified |

| Storage Conditions | 2-8°C |

Biological Activity

While specific data on the biological activity of this compound is limited, related compounds often exhibit significant pharmacological properties. The following sections summarize potential activities based on structural similarities and preliminary studies.

Pharmacological Properties

- Antitumor Activity : Compounds with similar boron-containing structures have been studied for their potential antitumor effects. The boron atom can participate in biochemical reactions that may inhibit tumor growth.

- Enzyme Inhibition : The amine group in Benzenemethanamine derivatives is known to interact with various enzymes, potentially serving as an inhibitor or modulator in metabolic pathways.

- Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, which could indicate potential applications in neuropharmacology.

Study 1: Synthesis and Initial Biological Evaluation

A study focusing on the synthesis of Benzenemethanamine derivatives highlighted the compound's reactivity in coupling reactions with aromatic amines and boronic acids. Initial evaluations suggested that these derivatives could be explored for their effects on cellular models of cancer.

Study 2: Interaction Studies

Preliminary interaction studies indicated that Benzenemethanamine derivatives could exhibit selective binding to certain receptors involved in neurotransmission. This suggests potential applications in treating neurological disorders.

Comparison with Similar Compounds

The following table compares Benzenemethanamine with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 4-Methylbenzylamine | Lacks boron component; used in pharmaceuticals | Antidepressant effects | |

| 3-Amino-4-methylphenol | Contains an amino group; used as dye intermediate | Antioxidant properties | |

| 4-Methylphenylboronic acid | Boron-containing; used in Suzuki coupling reactions | Potential antitumor activity |

Q & A

Basic: What are the standard synthetic routes for preparing this boronic ester-containing benzenemethanamine derivative?

The compound is typically synthesized via palladium-catalyzed cross-coupling or directed C–H borylation . For example, meta-selective C–H borylation of benzylamine derivatives can be achieved using an anionic ligand system (e.g., dtbpy) to install the boronic ester moiety at the desired position . A two-step protocol involving bromination followed by Miyaura borylation (using bis(pinacolato)diboron and Pd catalysts) is also common. Key steps include:

- Borylation optimization : Use of Pd(dppf)Cl₂ with potassium acetate in dioxane at 80–100°C for 12–24 hours .

- Purification : Column chromatography or crystallization from polar/non-polar solvent mixtures (e.g., PE/EtOAc) .

Advanced: How can researchers resolve contradictions in reported catalytic conditions for Suzuki-Miyaura couplings involving this compound?

Conflicting reports on catalytic efficiency (e.g., ligand choice, temperature) arise from substrate steric/electronic effects. To address this:

- Ligand screening : Test bulky ligands (e.g., XPhos, SPhos) for sterically hindered aryl halides .

- Solvent effects : Use THF or toluene for electron-deficient partners; DMF/H₂O mixtures for hydrophilic substrates .

- Temperature gradients : Perform reactions at 60°C, 80°C, and reflux to identify optimal kinetic vs. thermodynamic conditions .

Example data :

| Catalyst System | Yield (%) | Reference |

|---|---|---|

| Pd(OAc)₂/XPhos | 92 | |

| Pd(dppf)Cl₂ without ligand | 65 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–2.5 ppm), and boronic ester peaks (e.g., δ 1.3 ppm for pinacol methyls) .

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺. For C₁₉H₂₉BNO₂, expected m/z = 322.2282 .

- FT-IR : B–O stretches (~1350 cm⁻¹) and amine N–H bends (~1600 cm⁻¹) .

Advanced: How can low solubility of this compound in aqueous reaction media be mitigated during bioconjugation studies?

- Co-solvent systems : Use 10–20% DMSO or DMF in PBS buffer to enhance solubility without denaturing proteins .

- Microwave-assisted coupling : Shorten reaction times (5–10 min) to reduce aggregation .

- Derivatization : Convert the boronic ester to a more hydrophilic trifluoroborate salt transiently .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- Suzuki-Miyaura intermediates : Used to synthesize biphenyl scaffolds for kinase inhibitors (e.g., GSK-3β, IKK-β) .

- Boron neutron capture therapy (BNCT) : The boronic ester moiety serves as a boron delivery agent for cancer-targeted radiotherapy .

Advanced: How can researchers validate the stability of the boronic ester group under physiological conditions?

- Hydrolysis kinetics : Monitor by ¹¹B NMR in PBS (pH 7.4) at 37°C. The half-life of pinacol boronic esters is typically 2–4 hours .

- Competitive assays : Incubate with ROS (e.g., H₂O₂) to assess oxidative deboronation rates .

- Stabilization strategies : Encapsulate in cyclodextrins or PEGylated nanoparticles .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods due to potential amine volatility .

- Waste disposal : Quench with aqueous hydrogen peroxide to neutralize boron residues .

Advanced: How can computational modeling aid in predicting reaction outcomes with this compound?

- DFT calculations : Optimize transition states for Suzuki coupling to predict regioselectivity .

- Docking studies : Screen boronic ester interactions with target proteins (e.g., tau aggregates in Alzheimer’s models) .

- Solvent parameterization : Use COSMO-RS to predict solubility in mixed solvents .

Basic: What are common impurities observed during synthesis, and how are they removed?

- Deboronation byproducts : Detect via TLC (Rf = 0.3 in hexane/EtOAc 3:1). Remove by silica gel chromatography .

- Palladium residues : Quantify via ICP-MS; eliminate by filtration through Celite or activated charcoal .

Advanced: How can isotopic labeling (e.g., ¹⁰B/¹¹B) of this compound enhance its utility in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.